
benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
The compound of interest, benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The compound is structurally related to various pyrrole derivatives that have been synthesized and studied for their anti-inflammatory, analgesic, and antitumor properties, as well as their molecular structures and interactions .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the formation of the pyrrole ring followed by functionalization at various positions on the ring. For instance, the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds has been reported, which includes the introduction of acyl groups and subsequent evaluation for biological activity . Similarly, the synthesis of other pyrrole derivatives, such as the antitumor agent 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid amide, involves the formation of cyclic alkenyl ethers with the aid of a Pd(II) catalyst . These methods could potentially be adapted for the synthesis of benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like density functional theory (DFT) . For example, the crystal structure of a related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, has been solved, revealing details about the planarity of the pyrrolic ring and the angles it forms with substituents . These techniques could be employed to determine the precise molecular structure of benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including metalation, acylation, and the formation of hydrogen bonds, which can lead to dimerization or other types of molecular interactions . For instance, the selective para metalation of unprotected methoxy benzoic acids has been achieved using a combination of n-butyl lithium and potassium tert-butoxide . These reactions are crucial for the functionalization and further derivatization of the pyrrole core.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the pyrrole ring. Theoretical calculations, including vibrational frequency analysis and molecular electrostatic potential (MEP) distribution, can provide insights into the reactivity and interaction potential of these compounds . For example, the vibrational analysis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated red shifts in certain vibrational modes due to dimer formation . These analyses would be relevant for understanding the properties of benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques : This compound and its derivatives are typically synthesized through the Knorr condensation reaction, indicating their significance in chemical synthesis processes. For instance, specific derivatives of this compound were successfully synthesized and characterized using techniques like NMR, elemental analysis, MS, and IR (Jiao Li, 2010).
- Structural Parameters : X-ray diffraction studies have been conducted to understand the crystal structure of derivatives of this compound, revealing detailed structural parameters and molecular interactions, which are crucial for understanding its chemical behavior (M. R. Silva et al., 2006).
Applications in Porphyrin and Dipyrromethene Synthesis
- Microwave-Accelerated Synthesis : Innovations in the synthesis of benzyl 3,5-dimethyl-pyrrole-2-carboxylate, a closely related compound, using microwave energy have been explored. This method offers a more efficient and pure production process, highlighting its potential in the synthesis of porphyrins and dipyrromethenes (Jasmine Regourd et al., 2006).
Hydrogen-Bonding Patterns
- Molecular Interactions : Research has shown that derivatives of this compound exhibit specific hydrogen-bonding patterns in their crystal and molecular structures. Such insights are crucial for designing compounds with desired physical and chemical properties (M. Senge, Kevin M Smith, 2005).
Potential in Antimicrobial Applications
- Antimicrobial Activity : Certain derivatives of this compound have been synthesized and tested for antimicrobial activities. Their structures were characterized, and the results indicated good antibacterial and antifungal properties, which can inform the design of new therapeutic tools (M. Hublikar et al., 2019).
Role in Photodynamic Therapy
- Photodynamic Therapy : Derivatives of this compound have been used in the synthesis of fluorine analogs of hematoporphyrin, which might have potential applications in photodynamic therapy for cancer treatment (M. Omote et al., 1996).
Non-Linear Optical Material
- Non-Linear Optical Properties : Some pyrrole derivatives related to this compound have been identified as potential non-linear optical materials due to their significant hyperpolarizability (R. N. Singh et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12-15(9-10-16(20)22-3)13(2)19-17(12)18(21)23-11-14-7-5-4-6-8-14/h4-8,19H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXNIAMRWFWMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)OC)C)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349683 | |
| Record name | Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20303-31-5 | |
| Record name | Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrrolepropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B1330915.png)
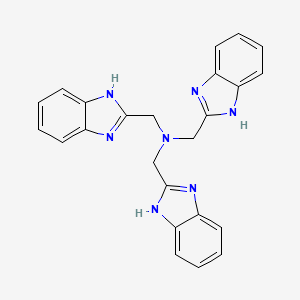

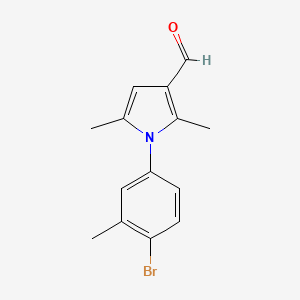
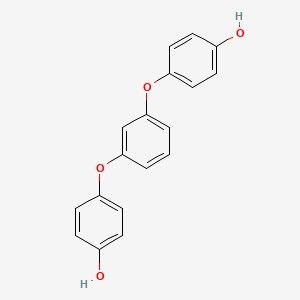
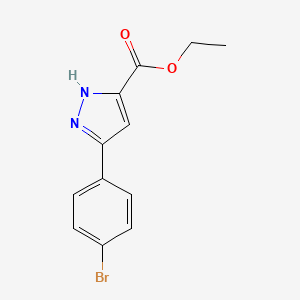


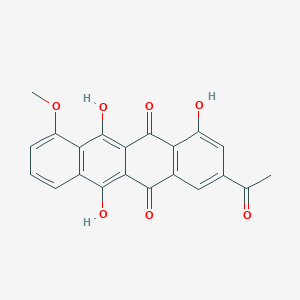
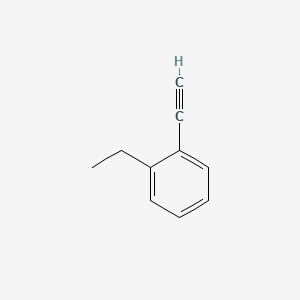
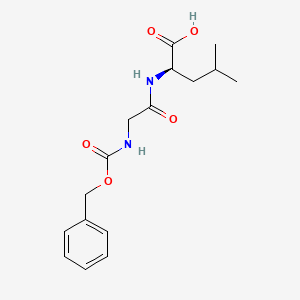
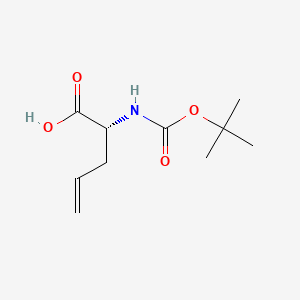
![N4,N4'-Diphenyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1330945.png)